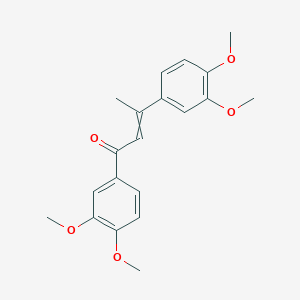
1,3-Bis(3,4-dimethoxyphenyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C20H22O5. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butenone backbone. It is known for its applications in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which subsequently undergoes dehydration to yield the α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the aldol condensation reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
化学反応の分析
Types of Reactions
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
科学的研究の応用
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
作用機序
The mechanism of action of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to various biological and chemical effects. The compound’s aromatic rings also contribute to its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one: Similar in structure but with different substituents on the aromatic rings.
1,5-Bis(4’-methoxyphenyl)-1,4-pentadien-3-one: Another compound with a similar backbone but different functional groups.
Uniqueness
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
61638-90-2 |
|---|---|
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,3-bis(3,4-dimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-13(14-6-8-17(22-2)19(11-14)24-4)10-16(21)15-7-9-18(23-3)20(12-15)25-5/h6-12H,1-5H3 |
InChIキー |
CMLRAMRCLMZLGR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
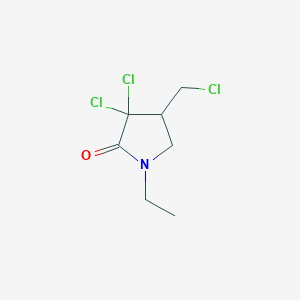
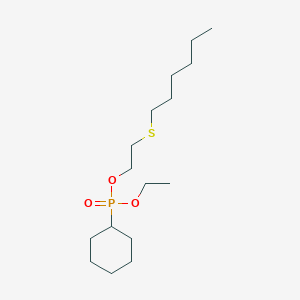
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
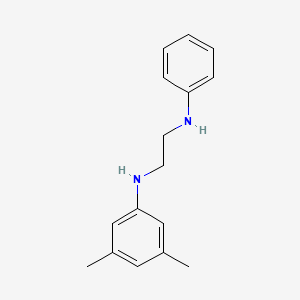
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
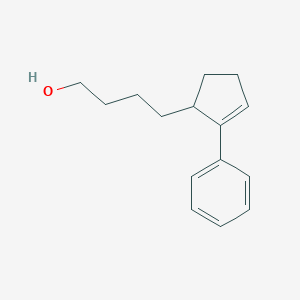
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
